
(3-甲氧基丙基)三苯基溴化鏻
描述
“(3-Methoxypropyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C22H24BrOP . It has an average mass of 415.303 Da and a monoisotopic mass of 414.074799 Da .
Synthesis Analysis
The synthesis of “(3-Methoxypropyl)triphenylphosphonium bromide” involves the reaction of 1-Bromo-3-methoxypropane and Triphenylphosphine . The most effective way to deliver drugs specifically to mitochondria is by covalently linking a lipophilic cation such as an alkyltriphenylphosphonium moiety to a pharmacophore of interest .Molecular Structure Analysis
The molecular structure of “(3-Methoxypropyl)triphenylphosphonium bromide” consists of a methoxypropyl group attached to a triphenylphosphonium group . The compound has a bromide ion associated with it .Physical and Chemical Properties Analysis
“(3-Methoxypropyl)triphenylphosphonium bromide” has a melting point of 194-195 °C .科学研究应用
抗肿瘤特性
- 抗肿瘤化合物:(3-甲氧基丙基)三苯基溴化鏻参与抗肿瘤化合物的合成,特别是长春花碱型生物碱的衍生物 (Mangeney 等人,1979)。
- 异吲哚烷基鏻盐:异吲哚烷基鏻盐的合成,包括与(3-甲氧基丙基)三苯基溴化鏻相关的化合物,对 P-388 淋巴细胞白血病表现出显着的活性 (Dubois 等人,1978)。
化学合成和性质
- 化学合成:该化合物用于各种化学合成中,例如通过三组分缩合反应制备完全取代的 N-烷基-2-三苯基胂基戊二酰亚胺 (Shaabani 等人,2006)。
- 聚合物改性:它在聚(甲基丙烯酸甲酯)树脂的改性中发挥作用,展示了其在材料科学领域的用途 (Hassanein 等人,1989)。
腐蚀抑制
- 有机磷腐蚀抑制剂:对腐蚀抑制剂的研究包括研究(3-甲氧基丙基)三苯基溴化鏻在该领域的潜在应用 (夏明,2003)。
电化学
- 镍催化的交叉偶联:该化合物是电化学使能的、镍催化的脱羟基化交叉偶联过程的一部分,突显了其在先进合成方法论中的相关性 (李等人,2021)。
生物学表征
- 线粒体 pH 值测定:已经合成了一系列线粒体靶向的 α-氨基膦酸酯,包括(3-甲氧基丙基)三苯基溴化鏻的变体,用于通过(31)P NMR 光谱测定线粒体 pH 值 (Culcasi 等人,2013)。
安全和危害
未来方向
Triphenylphosphonium-based compounds are recognized as important targets for new drug design in cancer, cardiovascular, and neurological diseases . They are also used for probing mitochondrial function, as diagnostic tools, and potential therapeutics . The future directions of research on “(3-Methoxypropyl)triphenylphosphonium bromide” could involve its use in these areas.
作用机制
Target of Action
Similar compounds like triphenylphosphonium salts have been found to selectively inhibit the growth of cancer cells . They can form delocalized lipophilic cations with positive charge themselves and preferentially transfer from an aqueous to the hydrophobic environment, selectively accumulating in the mitochondria of cancer cells .
Mode of Action
It’s known that triphenylphosphonium salts can selectively accumulate in the mitochondria of cancer cells due to their higher transmembrane potentials . This suggests that (3-Methoxypropyl)triphenylphosphonium bromide may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential accumulation in the mitochondria of cancer cells, it may influence pathways related to cellular respiration and energy production .
Result of Action
Similar compounds have been found to exhibit antitumor activity, suggesting that (3-methoxypropyl)triphenylphosphonium bromide may have similar effects .
生化分析
Biochemical Properties
The role of (3-Methoxypropyl)triphenylphosphonium bromide in biochemical reactions is primarily associated with its ability to target mitochondria . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the delivery of drugs to the mitochondria of hepatic tumors .
Cellular Effects
(3-Methoxypropyl)triphenylphosphonium bromide has significant effects on various types of cells and cellular processes. It influences cell function by targeting the mitochondria, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of (3-Methoxypropyl)triphenylphosphonium bromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are primarily due to its ability to target mitochondria .
Dosage Effects in Animal Models
The effects of (3-Methoxypropyl)triphenylphosphonium bromide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(3-Methoxypropyl)triphenylphosphonium bromide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
(3-Methoxypropyl)triphenylphosphonium bromide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of (3-Methoxypropyl)triphenylphosphonium bromide and any effects on its activity or function are primarily associated with mitochondria . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
3-methoxypropyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDMMYQNGTXEA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614249 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111088-69-8 | |
| Record name | (3-Methoxypropyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20614249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
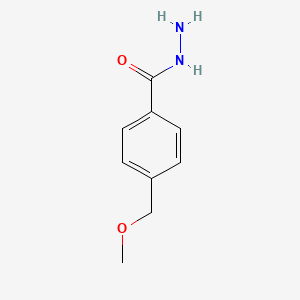
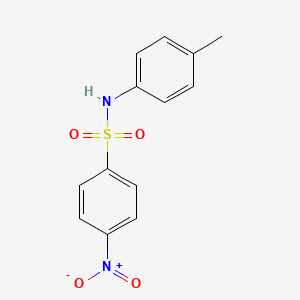



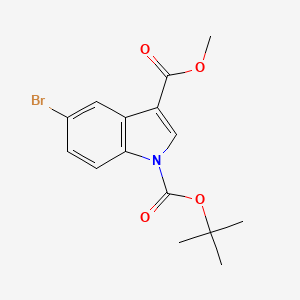

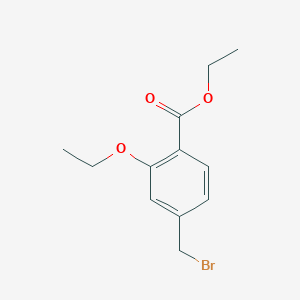
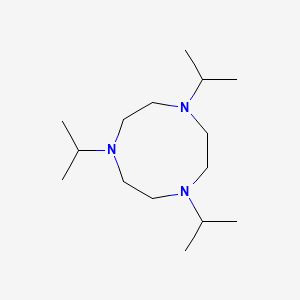
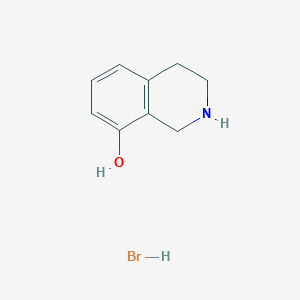
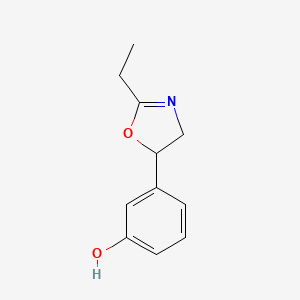
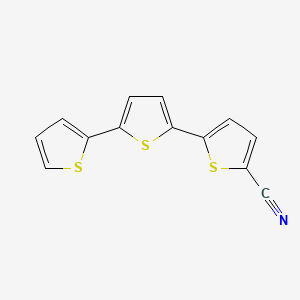
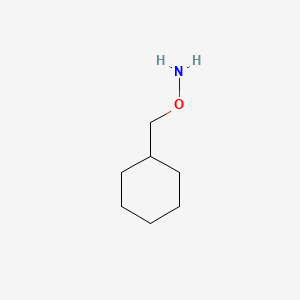
![Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-, methyl ester](/img/structure/B3045578.png)
